![molecular formula C11H7F3N2O B1317711 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one CAS No. 125903-84-6](/img/structure/B1317711.png)
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
The compound “2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative with a trifluoromethyl group attached to the phenyl ring . Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to form stable compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidinone ring attached to a phenyl ring with a trifluoromethyl group. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. For instance, it might undergo reactions typical for pyrimidinones and trifluoromethylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its stability and influence its reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of 3,6-disubstituted 2-(methylthio)-4-(trifluoromethyl)-3,4-dihydropyrimidin-4-ols were synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds, showcasing a variety of substituents, demonstrated activity with IC50 values in the lower micromolar range, indicating potential for Alzheimer's disease treatment. The compound 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol showed the best inhibitory activity. Molecular docking studies revealed that the acetylcholinesterase enzyme accommodates this compound in its catalytic site through π–π stacking interactions and hydrogen bonds, suggesting its potential as a lead compound for further development (Silva et al., 2017).
Inhibitors of Gene Expression
Research into the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a transcription inhibitor mediated by NF-kappaB and AP-1, aimed at improving oral bioavailability. Modifications to the pyrimidine portion led to the identification of compounds with comparable activity to the original molecule, enhancing understanding of the crucial structural elements for activity. This study contributes to the development of new therapeutic agents targeting gene expression (Palanki et al., 2000).
Synthesis of New Derivatives
An efficient synthesis of new 3,4-dihydropyrimidin-2-ones incorporating a phenyl moiety at C-5 and C-6 was reported, utilizing TMSCl and Co(OAc)2.4H2O as catalysts. This work highlights the versatility of dihydropyrimidin-2-ones as scaffolds for generating compounds with potential applications in various fields, including drug discovery and materials science (Kefayati et al., 2009).
Antimicrobial and Anti-inflammatory Agents
A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in the Carrageenan-induced rat paw edema assay and against various bacteria and fungi, indicating their potential as novel therapeutic agents (Aggarwal et al., 2014).
Synthesis Techniques and Catalysts
Studies on the Biginelli reaction catalyzed by ionic liquids under solvent-free conditions for synthesizing 3,4-dihydropyrimidin-2(1H)-ones demonstrated high yields and provided insights into more sustainable and efficient synthesis methods (Peng & Deng, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)10-15-5-4-9(17)16-10/h1-6H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFFMRSTLMMQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562970 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one | |
CAS RN |
125903-84-6 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



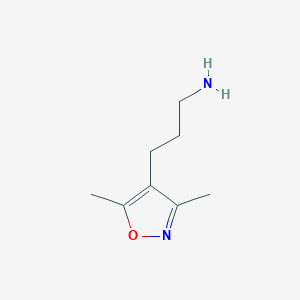
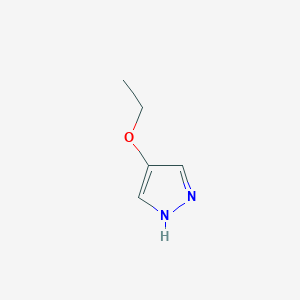


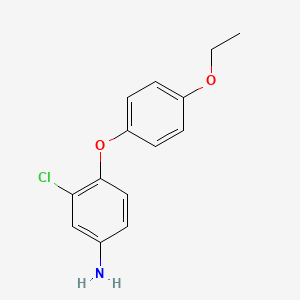


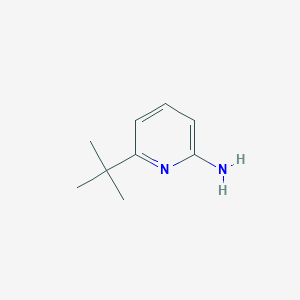
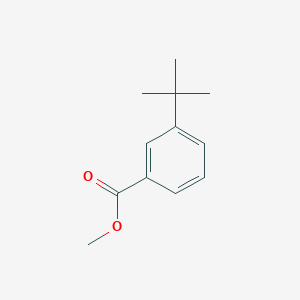


![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)
